molecular formula C10H10BrN3O3 B1463443 ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate CAS No. 1204599-81-4

ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate

Cat. No. B1463443
M. Wt: 300.11 g/mol
InChI Key: RQDXDXZDTLPQLD-UHFFFAOYSA-N
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Description

Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate is a chemical compound with the CAS Number: 1204599-81-4 . It is the ethyl ester of bromoacetic acid and is prepared in two steps from acetic acid . It has a molecular weight of 300.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3O3/c1-2-17-8(15)5-14-9-7(13-10(14)16)3-6(11)4-12-9/h3-4H,2,5H2,1H3, (H,13,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is also known to be highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound and its derivatives are primarily involved in the synthesis of novel heterocyclic compounds. For instance, research by Volovenko et al. (2002) details the bromination and acylation of imidazo[1,2-a]pyridines to yield various derivatives, showcasing the compound's utility in producing N-formyl and N-acetyl derivatives via reactions with acetic anhydride using the Vilsmeier complex (Volovenko, Ivanov, & Pushechnikov, 2002). Similarly, Abe et al. (2010) demonstrated the synthesis of imidazo[1,2-α]pyridine derivatives through reactions with ethyl cyano- or acyl-substituted acetates, yielding novel compounds (Abe, Okumura, Suga, & Kakehi, 2010).

Microwave-Assisted Synthesis

Li et al. (2013) highlighted the efficiency of microwave-assisted synthesis for imidazo[1,2-a]pyridines from ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, demonstrating the compound's role in facilitating rapid, high-yield reactions with high chemo- and regioselectivity (Li, Li, Zhao, Wang, & Wen, 2013).

Biological Activity Potential

Although the explicit request was to exclude drug use and dosage, it's noteworthy that the synthesis and study of these compounds often aim to explore potential biological activities, with various derivatives being synthesized for this purpose. The research by Mohareb and Gamaan (2018) on the synthesis of thiophene, pyrazole, coumarin derivatives incorporating benzo[d]imidazole moiety and evaluating their antitumor activities underscores the biological interest in these compounds (Mohareb & Gamaan, 2018).

Corrosion Inhibition

An example of an application outside of direct biological activity is the study by Saady et al. (2021), which investigated the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion. This research showcases the compound's potential utility in materials science, particularly in corrosion inhibition (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(6-bromo-2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O3/c1-2-17-8(15)5-14-9-7(13-10(14)16)3-6(11)4-12-9/h3-4H,2,5H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDXDXZDTLPQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
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ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate

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